2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol

Catalog No.
S12329804
CAS No.
64947-24-6
M.F
C12H9N3O2
M. Wt
227.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol

CAS Number

64947-24-6

Product Name

2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol

IUPAC Name

7-hydroxy-2-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

InChI

InChI=1S/C12H9N3O2/c16-11-7-12(17)15-10(13-11)6-9(14-15)8-4-2-1-3-5-8/h1-7,17H,(H,13,16)

InChI Key

OPKHKBBVDALWFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C2)NC(=O)C=C3O

2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol is a heterocyclic compound featuring a fused pyrazole and pyrimidine structure. This compound is characterized by its unique arrangement of nitrogen and carbon atoms, which contributes to its diverse chemical properties and biological activities. The molecular formula for this compound is C10H8N4O2, indicating the presence of two hydroxyl groups at the 5 and 7 positions of the pyrazolo[1,5-A]pyrimidine ring system.

The structural framework of 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol allows for various functional modifications, making it an attractive candidate for synthetic chemistry and medicinal applications. Its unique architecture supports interactions with biological targets, thereby enhancing its potential as a pharmacological agent.

The chemical behavior of 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol is influenced by its heterocyclic nature. Key reactions involving this compound include:

  • Electrophilic Substitution: The presence of electron-rich nitrogen atoms in the pyrazole ring makes it susceptible to electrophilic attack. Substituents can be introduced at various positions on the ring through electrophilic aromatic substitution reactions.
  • Nucleophilic Reactions: The hydroxyl groups at positions 5 and 7 can participate in nucleophilic reactions, facilitating further functionalization of the compound.
  • Reductive Transformations: Reduction reactions can convert the compound into various derivatives, which may exhibit altered biological activities or improved solubility characteristics.

2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol exhibits notable biological activities that make it a subject of interest in medicinal chemistry. Research indicates that compounds within the pyrazolo[1,5-A]pyrimidine class possess:

  • Anticancer Properties: Several derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .
  • Anti-inflammatory Effects: The compound has been studied for its potential to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis.
  • Antimicrobial Activity: Some derivatives have demonstrated activity against bacterial strains, indicating potential applications in developing new antibiotics.

The synthesis of 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol typically involves several key methodologies:

  • Cyclocondensation Reactions: The most common synthetic route includes cyclocondensation of 3-amino-pyrazoles with β-dicarbonyl compounds or other electrophiles. This method allows for the formation of the pyrazolo[1,5-A]pyrimidine core with high efficiency .
  • Functional Group Modifications: Post-synthetic modifications can be performed to introduce hydroxyl groups or other substituents at specific positions on the ring system. Techniques such as halogenation and nitration are frequently utilized to achieve desired functionalization .
  • Microwave-Assisted Synthesis: Recent advancements have incorporated microwave-assisted techniques to enhance reaction rates and yields during synthesis .

The applications of 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol span various fields:

  • Pharmaceutical Development: Due to its diverse biological activities, this compound is being explored as a lead structure for developing new therapeutic agents targeting cancer and inflammatory diseases.
  • Fluorescent Probes: Modifications of the pyrazolo[1,5-A]pyrimidine scaffold have been utilized in creating fluorescent probes for cellular imaging applications .
  • Material Science: The unique electronic properties of this compound make it suitable for applications in organic electronics and photonics.

Interaction studies involving 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol focus on understanding its binding affinity to biological targets:

  • Enzyme Inhibition: Investigations have shown that this compound can inhibit specific enzymes involved in cancer progression and inflammation .
  • Receptor Binding: Studies have explored its interaction with various receptors, revealing insights into its mechanism of action at the molecular level.

Several compounds share structural similarities with 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol. Here are some notable examples:

Compound NameStructureUnique Features
5-Methylpyrazolo[1,5-A]pyrimidineStructureExhibits enhanced solubility; potential anti-inflammatory properties.
3-(4-Chlorophenyl)-pyrazolo[1,5-A]pyrimidineStructureShows potent anticancer activity; selective against specific tumor types.
6-Methylpyrazolo[1,5-A]pyrimidin-3-oneStructureKnown for its neuroprotective effects; interacts with neurotransmitter systems.

These compounds demonstrate varying biological activities and physicochemical properties that distinguish them from 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol while also highlighting its unique attributes as a versatile scaffold in drug discovery.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

227.069476538 g/mol

Monoisotopic Mass

227.069476538 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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